molecular formula C7H9ClN2S B2753499 2-[(Chloromethyl)sulfanyl]-4,6-dimethylpyrimidine CAS No. 19834-92-5

2-[(Chloromethyl)sulfanyl]-4,6-dimethylpyrimidine

Cat. No. B2753499
CAS RN: 19834-92-5
M. Wt: 188.67
InChI Key: NXVNNTAULUAQPC-UHFFFAOYSA-N
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Description

“2-[(Chloromethyl)sulfanyl]-4,6-dimethylpyrimidine” is a chemical compound with the molecular formula C7H9ClN2S . It has a molecular weight of 188.68 .


Molecular Structure Analysis

The InChI code for “2-[(Chloromethyl)sulfanyl]-4,6-dimethylpyrimidine” is 1S/C7H9ClN2S/c1-5-3-6(2)10-7(9-5)11-4-8/h3H,4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“2-[(Chloromethyl)sulfanyl]-4,6-dimethylpyrimidine” has a molecular weight of 188.68 . The compound should be stored at a temperature between 2 and 8 degrees Celsius .

Scientific Research Applications

Antiviral Activity

Research on pyrimidine derivatives, such as 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, has shown their significant antiviral activities. These compounds inhibit the replication of herpes viruses, retroviruses, and notably, have a pronounced effect against HIV-1 and HIV-2. The antiviral activity is linked to the structural variations in the pyrimidine derivatives, indicating the potential of 2-[(Chloromethyl)sulfanyl]-4,6-dimethylpyrimidine as a scaffold for developing antiviral drugs (Holý et al., 2002).

Crystal Structure Insights

The crystal structures of pyrimidine and aminopyrimidine derivatives have provided valuable insights into their molecular interactions. Studies on 2-amino-4,6-dimethylpyrimidinium complexes have demonstrated unique hydrogen-bonded bimolecular ring motifs and the role of sulfonate and carboxylate groups in mimicking binding associations. This structural information is crucial for understanding the molecular basis of the biological activity of pyrimidine derivatives and for designing new compounds with enhanced properties (Balasubramani et al., 2007).

Synthetic Chemistry Applications

Pyrimidine derivatives have also been explored for their synthetic utility. For instance, studies on the spectroscopic investigation and molecular docking of certain pyrimidine derivatives have highlighted their potential as chemotherapeutic agents. These investigations provide a framework for the development of new drugs and highlight the versatility of pyrimidine compounds in medicinal chemistry (Alzoman et al., 2015).

Cytotoxic Activity

Research into novel 4-thiopyrimidine derivatives, starting from 2-[(Chloromethyl)sulfanyl]-4,6-dimethylpyrimidine, has revealed their cytotoxic activities against various cancer cell lines. These studies are pivotal for the discovery of new anticancer drugs and for understanding the molecular mechanisms underlying their cytotoxic effects (Stolarczyk et al., 2018).

properties

IUPAC Name

2-(chloromethylsulfanyl)-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2S/c1-5-3-6(2)10-7(9-5)11-4-8/h3H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVNNTAULUAQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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